molecular formula C24H22N4OS2 B11281518 2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B11281518
M. Wt: 446.6 g/mol
InChI Key: UQDVOEXZJUATQB-UHFFFAOYSA-N
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Description

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound featuring a thiazole ring, a pyridazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives . The final step involves coupling the thiazole and pyridazine rings with the acetamide group under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound’s purity and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings may facilitate binding to these targets, leading to inhibition or activation of biochemical pathways. This compound’s effects are mediated through its ability to modulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are known for their anti-inflammatory and anticancer properties.

Uniqueness

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to the combination of the thiazole and pyridazine rings, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C24H22N4OS2

Molecular Weight

446.6 g/mol

IUPAC Name

2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H22N4OS2/c1-17-23(31-24(26-17)19-10-6-3-7-11-19)20-12-13-22(28-27-20)30-16-21(29)25-15-14-18-8-4-2-5-9-18/h2-13H,14-16H2,1H3,(H,25,29)

InChI Key

UQDVOEXZJUATQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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